N-(3-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN5OS/c19-13-5-4-6-14(11-13)20-16(25)12-26-18-22-21-17-23(9-10-24(17)18)15-7-2-1-3-8-15/h1-8,11H,9-10,12H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLASSQBTVCOHHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)F)N1C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and urease inhibitory properties.
Structure and Synthesis
The compound features a unique structure that combines a fluorophenyl group with an imidazo[2,1-c][1,2,4]triazole moiety linked through a thioacetamide. This structural configuration is significant for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazole exhibit notable antimicrobial properties. For instance:
- Urease Inhibition : Compounds similar to this compound have been shown to inhibit urease activity effectively. In a study evaluating various thiadiazole derivatives, compounds demonstrated IC50 values ranging from 0.87 ± 0.09 to 8.32 ± 1.21 µM against urease enzymes compared to thiourea (IC50 = 22.54 ± 2.34 µM) as a control .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Thiourea | 22.54 ± 2.34 | Positive Control |
| Compound 6a | 0.87 ± 0.09 | Competitive Inhibition |
| Compound 6f (R=3-Cl) | 1 | Antifungal Activity |
Anti-inflammatory Activity
The imidazo[2,1-c][1,2,4]triazole derivatives have been reported to exhibit anti-inflammatory effects. The presence of the thiol group in the compound may enhance its ability to interact with inflammatory pathways.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies highlight the importance of specific functional groups in enhancing biological activity. The fluorine atom in the phenyl ring may contribute to increased lipophilicity and membrane permeability, facilitating better interaction with biological targets.
Case Studies
Several studies have explored the biological efficacy of similar compounds:
- Khan et al. (2023) : Investigated a series of triazolo-thiadiazole derivatives and found significant urease inhibitory activity with certain compounds showing improved potency compared to traditional inhibitors .
- Synthesis and Characterization : A recent study synthesized various derivatives of imidazo[2,1-c][1,2,4]triazole and assessed their antimicrobial properties against pathogens like Cryptococcus neoformans and Proteus mirabilis, demonstrating promising results .
Comparison with Similar Compounds
Structural and Electronic Effects
- Fluorine vs.
- Methoxy/Ethoxy Substitutions : Analog 1 and 3’s 4-methoxyphenyl group increases hydrophobicity compared to the target’s phenyl, while Analog 2’s 4-ethoxyphenyl introduces steric bulk, which may affect metabolic stability .
- Positional Isomerism : Analog 2’s 2-fluorophenyl (ortho position) versus the target’s 3-fluorophenyl (meta) could alter spatial interactions in biological targets, influencing potency .
Physicochemical Properties
- Molecular Weight : The target (estimated ~413.5) and Analog 2 (413.5) fall below the 500 Da threshold, suggesting favorable bioavailability, whereas Analog 1 and 3 (~449.5) may face challenges in passive diffusion .
Broader Context: Related Compounds in Pharmacopeia and Agrochemicals
However, their applications diverge due to distinct core structures and substituent profiles .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-(3-fluorophenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide?
- Methodological Answer : Copper-catalyzed 1,3-dipolar cycloaddition (click chemistry) is widely used. For example, azide-alkyne reactions under mild conditions (t-BuOH/H₂O, room temperature, 6–8 hours) with Cu(OAc)₂ as a catalyst yield triazole derivatives. Purification via column chromatography (ethyl acetate/hexane gradients) and recrystallization (ethanol) ensures high purity .
Q. Which spectroscopic techniques are optimal for structural characterization?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, C-S at ~1250 cm⁻¹) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., δ 5.38 ppm for –NCH₂CO–, δ 10.79 ppm for –NH) and carbon backbone .
- HRMS : Confirms molecular weight (e.g., [M+H]+ matching calculated values within 0.001 Da) .
Q. How can solubility and stability be assessed for in vitro assays?
- Methodological Answer : Use dynamic light scattering (DLS) for solubility profiling in PBS/DMSO mixtures. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products .
Advanced Research Questions
Q. How can discrepancies in pharmacological activity data be resolved?
- Methodological Answer :
- Dose-Response Assays : Validate EC₅₀/IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa).
- Orthogonal Techniques : Surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic profiling .
- Meta-Analysis : Compare data across studies using standardized protocols (e.g., NIH Assay Guidance Manual) to minimize batch effects .
Q. What computational strategies predict target interactions and electronic properties?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Simulate binding poses with protein targets (e.g., kinases) using flexible side-chain algorithms .
- DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-311G++(d,p) level to analyze frontier orbitals (HOMO-LUMO) and electrostatic potential (MESP) .
- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories in explicit solvent .
Q. How can regioselectivity challenges in triazole formation be addressed?
- Methodological Answer :
- Catalyst Screening : Compare Cu(I)/Ru(II) catalysts to favor 1,4- vs. 1,5-triazole isomers .
- Microwave-Assisted Synthesis : Reduce reaction time (<1 hour) and improve yield via controlled heating (80°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
